4-(Trifluoromethyl)cyclohexane-1-sulfonamide

Overview

Description

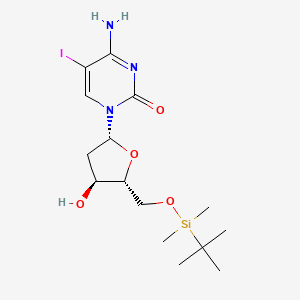

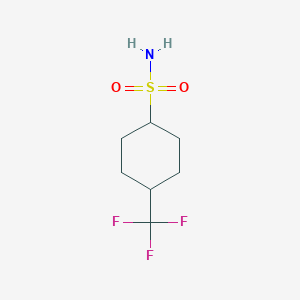

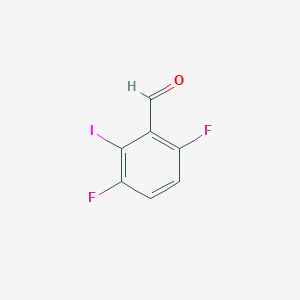

“4-(Trifluoromethyl)cyclohexane-1-sulfonamide” is a chemical compound with the CAS Number: 1340509-45-6 . It has a molecular weight of 231.24 . The IUPAC name for this compound is 4-(trifluoromethyl)cyclohexanesulfonamide .

Molecular Structure Analysis

The InChI code for “4-(Trifluoromethyl)cyclohexane-1-sulfonamide” is 1S/C7H12F3NO2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h5-6H,1-4H2,(H2,11,12,13) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications

Chemical Reactions and Synthesis

4-(Trifluoromethyl)cyclohexane-1-sulfonamide and its derivatives play a crucial role in chemical synthesis. Trifluoromethanesulfonic (triflic) acid, a related compound, acts as an excellent catalyst for inducing cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines and homopiperidines. These reactions are significant for the efficient formation of polycyclic systems (Haskins & Knight, 2002). Moreover, N-[3-(Trifluoromethyl)homoallyl]sulfonamides undergo intramolecular additions, leading to the synthesis of 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines, which are important in the creation of optically active prolines (Nadano et al., 2006).

Catalysis and Organic Reactions

Triflamides, a category of sulfonamides, are recognized for their unique properties, such as high NH-acidity, lipophilicity, and catalytic activity. They are extensively used as catalysts in cycloaddition reactions, Friedel–Crafts reactions, and other organic transformations. Their strong electron-withdrawing properties coupled with low nucleophilicity and high NH-acidity make them versatile in organic reactions. Triflamides are also involved in C-amination reactions, yielding products with applications in medicine and catalysts for metal complex catalysis (Moskalik & Astakhova, 2022).

Crystal Structure and Spectral Properties

The study of new sulfonamide derivatives, including those similar to 4-(Trifluoromethyl)cyclohexane-1-sulfonamide, provides insights into their crystal structure and spectral properties. For instance, compounds such as 4-((2,4-dichlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid and related molecules have been synthesized and characterized, revealing details about their hydrogen bonding and molecular interactions (Danish et al., 2021).

Asymmetric Transfer Hydrogenation

4-(Trifluoromethyl)cyclohexane-1-sulfonamide derivatives are also utilized in the field of asymmetric transfer hydrogenation (ATH). For example, C2-symmetric bis(sulfonamide) ligands derived from chiral trans-(1R,2R)-cyclohexane-1,2-diamine and complexed to RhIIICp* were used as catalysts in the ATH of acetophenone, achieving high yields and enantioselectivity. The immobilized catalysts demonstrated the ability to be recycled without loss of activity (Cortez et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

4-(trifluoromethyl)cyclohexane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h5-6H,1-4H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDJZSMGTQQVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)cyclohexane-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1425283.png)

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1425284.png)

![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)

![2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B1425289.png)

![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)

![O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B1425301.png)